molecular formula C10H7F2N3O2 B2502842 4-(Difluoromethyl)-3-(1,2,4-triazol-1-yl)benzoic acid CAS No. 2248318-53-6

4-(Difluoromethyl)-3-(1,2,4-triazol-1-yl)benzoic acid

Cat. No. B2502842
CAS RN: 2248318-53-6
M. Wt: 239.182
InChI Key: FBXYPJIVNVWEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-3-(1,2,4-triazol-1-yl)benzoic acid, also known as DFMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DFMTB is a member of the triazole family of compounds, which have been shown to have a range of biological activities, including antimicrobial, antifungal, and anticancer properties. In

Mechanism of Action

4-(Difluoromethyl)-3-(1,2,4-triazol-1-yl)benzoic acid inhibits DHODH by binding to the enzyme's active site and preventing the conversion of dihydroorotate to orotate. This inhibition leads to a depletion of intracellular pyrimidine nucleotides, which can result in cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.
Biochemical and Physiological Effects:
4-(Difluoromethyl)-3-(1,2,4-triazol-1-yl)benzoic acid has been shown to have potent antiproliferative effects against a range of cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to have immunomodulatory effects, including the ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of 4-(Difluoromethyl)-3-(1,2,4-triazol-1-yl)benzoic acid is its potent inhibitory activity against DHODH, which makes it a promising candidate for drug development. However, its potency may also limit its use in laboratory experiments, as high concentrations may be required to achieve significant effects.

Future Directions

There are several potential future directions for the research and development of 4-(Difluoromethyl)-3-(1,2,4-triazol-1-yl)benzoic acid. One potential direction is the development of 4-(Difluoromethyl)-3-(1,2,4-triazol-1-yl)benzoic acid-based therapies for the treatment of cancer and autoimmune diseases. Another direction is the exploration of 4-(Difluoromethyl)-3-(1,2,4-triazol-1-yl)benzoic acid's potential as an antiviral agent, particularly against RNA viruses such as SARS-CoV-2. Additionally, further research is needed to fully understand the mechanism of action of 4-(Difluoromethyl)-3-(1,2,4-triazol-1-yl)benzoic acid and its potential off-target effects.

Synthesis Methods

4-(Difluoromethyl)-3-(1,2,4-triazol-1-yl)benzoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-(difluoromethyl)benzoic acid with sodium azide to form the corresponding azide intermediate, which is then reduced to the corresponding amine using hydrogen gas and palladium on carbon catalyst. The amine is then reacted with 1,2,4-triazole-1-carboxylic acid to form 4-(Difluoromethyl)-3-(1,2,4-triazol-1-yl)benzoic acid.

Scientific Research Applications

4-(Difluoromethyl)-3-(1,2,4-triazol-1-yl)benzoic acid has been shown to have a range of potential applications in drug discovery and development. It has been identified as a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme involved in the de novo pyrimidine biosynthesis pathway. DHODH has been identified as a potential therapeutic target for a range of diseases, including cancer, autoimmune diseases, and viral infections.

properties

IUPAC Name

4-(difluoromethyl)-3-(1,2,4-triazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-9(12)7-2-1-6(10(16)17)3-8(7)15-5-13-4-14-15/h1-5,9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXYPJIVNVWEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N2C=NC=N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)-3-(1,2,4-triazol-1-yl)benzoic acid

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